molecular formula C29H32O6 B11831272 Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside

Cat. No.: B11831272
M. Wt: 476.6 g/mol
InChI Key: XRRQNVSMIVDBQX-SEFGFODJSA-N
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Description

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is a complex organic compound with the molecular formula C29H32O6. It is primarily used in proteomics research and has significant applications in the synthesis of glycosides, which are crucial for developing antimicrobial agents and carbohydrate-based therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and deprotected forms of galactopyranoside, which are intermediates in the synthesis of more complex glycosides .

Mechanism of Action

The mechanism of action of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside involves its role as a protective group in glycoside synthesis. It facilitates the selective protection and deprotection of hydroxyl groups, allowing for the precise modification of carbohydrate molecules. This selective protection is crucial for the synthesis of complex glycosides used in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is unique due to its specific combination of protective groups, which allows for selective reactions at different positions on the galactopyranoside molecule. This selectivity is crucial for synthesizing complex glycosides with high precision .

Biological Activity

Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside (CAS Number: 53685-07-7) is a synthetic carbohydrate derivative utilized primarily in glycobiology research. This compound exhibits various biological activities, making it a significant subject of study in medicinal chemistry and biochemistry. Below is a detailed overview of its biological activities, including relevant data tables and research findings.

PropertyValue
Molecular FormulaC29H32O6
Molecular Weight476.561 g/mol
LogP4.247
PSA (Polar Surface Area)66.38 Ų

Biological Activities

1. Anti-infection Properties
Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside has demonstrated effectiveness against various pathogens, including bacteria and viruses. Its application in antibiotic research highlights its potential as a therapeutic agent.

2. Apoptosis and Cell Cycle Regulation
Research indicates that this compound can influence apoptosis pathways and cell cycle regulation. It has been shown to modulate key signaling pathways involved in these processes, such as the MAPK/ERK pathway and JAK/STAT signaling .

3. Immunomodulatory Effects
The compound exhibits immunological activity, influencing inflammation and immune responses. It interacts with various immune receptors, suggesting its potential use in treating inflammatory diseases .

4. Neuronal Signaling
Studies have indicated that methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside may play a role in neuronal signaling pathways, potentially impacting neurodegenerative conditions .

Case Studies

Case Study 1: Antiviral Activity
In a study examining the antiviral properties of various glycosides, methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside was found to inhibit the replication of the Dengue virus in vitro. The study highlighted its mechanism of action involving the inhibition of viral entry into host cells .

Case Study 2: Cancer Research
A recent investigation into the effects of this compound on cancer cell lines revealed its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The findings suggest that methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside could serve as a lead compound for developing new anticancer therapies .

Research Findings

Recent studies have focused on the molecular interactions and mechanisms by which methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside exerts its biological effects:

  • Enthalpic Interactions : Research utilizing NMR spectroscopy has elucidated the enthalpic nature of interactions between this compound and various aromatic compounds, confirming its role in carbohydrate recognition processes .
  • Cellular Mechanisms : Investigations into its effects on metabolic enzymes have shown that this glycoside can modulate enzyme activities related to carbohydrate metabolism, potentially influencing energy homeostasis within cells .

Properties

Molecular Formula

C29H32O6

Molecular Weight

476.6 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C29H32O6/c1-28(2)34-25-23(33-27(31-3)24(30)26(25)35-28)19-32-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30H,19H2,1-3H3/t23-,24-,25+,26-,27+/m1/s1

InChI Key

XRRQNVSMIVDBQX-SEFGFODJSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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